molecular formula C11H14ClNO B1400833 3-Chloro-4-cyclopropylmethoxybenzylamine CAS No. 1248810-05-0

3-Chloro-4-cyclopropylmethoxybenzylamine

Cat. No. B1400833
M. Wt: 211.69 g/mol
InChI Key: QHKORSJTGMTROE-UHFFFAOYSA-N
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Description

“3-Chloro-4-cyclopropylmethoxybenzylamine” is a compound that likely contains a benzylamine core structure, which is an aromatic ring (benzene) attached to an amine group (-NH2) through a methylene bridge (-CH2-). The “3-Chloro” indicates the presence of a chlorine atom attached to the third carbon of the benzene ring. The “4-cyclopropylmethoxy” suggests a methoxy group (-OCH3) attached to the fourth carbon of the benzene ring, with a cyclopropyl group attached to the methoxy group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the chlorine atom, the cyclopropyl group, and the methoxy group to the benzylamine core. The exact methods would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure would likely be characterized by the aromatic benzene ring, with the various substituents (chlorine, cyclopropylmethoxy) attached. The presence of the amine group could potentially allow for hydrogen bonding and other intermolecular interactions.



Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. The amine group could potentially participate in acid-base reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the polar amine and methoxy groups could influence the compound’s solubility in different solvents.


Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with the compound. However, many aromatic amines are potentially hazardous and should be handled with care.


Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of the compound. This could include studies on its reactivity, its interactions with biological targets, and its potential uses in fields such as medicinal chemistry.


Please note that this is a general analysis based on the name of the compound, and the actual properties may vary. For accurate information, experimental data and further research would be needed.


properties

IUPAC Name

[3-chloro-4-(cyclopropylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKORSJTGMTROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231864
Record name 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-cyclopropylmethoxy-benzylamine

CAS RN

1248810-05-0
Record name 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248810-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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